3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHKSGHHCPPDV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218848 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79442-37-8 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79442-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 79442-37-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on antimicrobial and anticancer effects.
The compound has the following chemical structure and properties:
- Molecular Formula : C13H9ClOS
- Molecular Weight : 248.72 g/mol
- Boiling Point : Approximately 186°C at 1 mmHg
- Density : 0.97 g/mL at 25°C
- Dihedral Angle : 109°, indicating two planes of symmetry in its molecular structure .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with chlorobenzaldehyde under controlled conditions. The compound serves as a versatile intermediate in organic synthesis, particularly for generating various biologically active derivatives.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Significant activity noted | Not specified |
| Pseudomonas aeruginosa | Lower activity compared to E. coli | Not specified |
The compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promising anticancer effects. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values varied significantly depending on the substitution patterns on the thiophene ring.
A study found that certain derivatives exhibited IC50 values as low as 10 μM against MCF-7 cells, indicating potent anticancer activity .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Resistance :
- Anticancer Mechanism Exploration :
Scientific Research Applications
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound with the molecular formula and a molecular weight of 248.73 g/mol. Also known as (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one, its CAS number is 79442-37-8 . This compound is investigated for its biological activities, particularly its antimicrobial and anticancer effects.
Other Identifiers
- PubChem CID: 5292843
- InChI: InChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
- InChI Key: BNSHKSGHHCPPDV-VMPITWQZSA-N
- Canonical SMILES: C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
- Isomeric SMILES: C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
- DSSTOX Substance ID: DTXSID001218848
Antimicrobial Activity
This compound has demonstrated antimicrobial potential against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Significant activity noted | Not specified |
| Pseudomonas aeruginosa | Lower activity compared to E. coli | Not specified |
The compound shows activity against Staphylococcus aureus, suggesting its potential in treating infections caused by this pathogen.
Anticancer Activity
Derivatives of this compound exhibit cytotoxicity against cancer cell lines.
| Cell Line | IC50 Values |
|---|---|
| MCF-7 (breast cancer) | Derivatives exhibited IC50 values as low as 10 μM, indicating potent activity |
| HeLa (cervical cancer) | Varied significantly depending on substitution patterns on the thiophene ring |
| A549 (lung cancer) | Varied significantly depending on substitution patterns on the thiophene ring |
Retrosynthesis Analysis
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Chalcones
a) 3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Structural Difference : Fluorine replaces chlorine at the para position.
- Spectroscopy :
b) 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Structural Difference : Bromine replaces chlorine.
- UV-Vis Analysis : Shows a red shift in absorption maxima (λmax) compared to the chloro analog, attributed to bromine’s larger atomic size and polarizability .
- DFT Studies : Higher HOMO-LUMO gap (5.2 eV) than the chloro derivative (4.8 eV), suggesting reduced electron delocalization .
Substituent Variations on the Aromatic Rings
a) 3-(4-Chloro-2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (PL6)
- Structural Difference : Nitro group at the ortho position of the chlorophenyl ring.
b) (E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Heterocyclic Modifications
a) Thiochromene Chalcones (e.g., 4a and 4b in )
- Structural Difference : Thiochromene replaces thiophene.
b) Azulene-Based Chalcones ()
Antibacterial Activity
Nonlinear Optical (NLO) Properties
- Chalcones with electron-donating groups (e.g., 4-dimethylaminophenyl) exhibit higher polarizability and hyperpolarizability (β) than halogenated analogs. The chloro-thiophene derivative’s NLO performance is likely intermediate due to chlorine’s moderate electron-withdrawing effect .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
